Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Beschreibung
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 4-chlorophenyl group at position 3 and a 3,4-diethoxybenzamido substituent at position 3. The ethyl ester at position 1 enhances solubility and modulates pharmacokinetic properties.
Eigenschaften
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(3,4-diethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O6S/c1-4-34-19-12-7-15(13-20(19)35-5-2)23(31)28-24-21-18(14-37-24)22(26(33)36-6-3)29-30(25(21)32)17-10-8-16(27)9-11-17/h7-14H,4-6H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGWHJDSNZBVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core fused with a thiophene ring , characterized by the following molecular formula:
- Molecular Formula : C23H24ClN3O4S
- Molecular Weight : 467.92 g/mol
The presence of an ester group (carboxylate) and an amide group (diethoxybenzamide) enhances its chemical reactivity and biological interactions. The chlorophenyl group is known to influence the compound's pharmacological properties significantly.
Synthesis Methods
The synthesis of ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. Common synthetic pathways include:
- Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions using appropriate starting materials under controlled conditions.
- Introduction of Functional Groups : The incorporation of the chlorophenyl and diethoxybenzamide moieties is achieved through acylation or amination reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Antimicrobial and Antitumor Properties
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit diverse biological activities. Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has shown promising results in various studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens due to its ability to disrupt bacterial cell membranes.
- Antitumor Activity : Similar compounds have demonstrated efficacy in inhibiting tumor cell proliferation in vitro. The structural components likely enhance binding interactions with specific biological targets involved in cancer progression.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Molecular docking studies have suggested that it may bind effectively to targets involved in disease processes such as inflammation and cancer.
Comparative Analysis of Similar Compounds
To understand the unique aspects of ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-thieno[3,4-d]pyridazine | Similar core structure; different substituents | Antitumor |
| Ethyl 5-(chlorophenyl)-3-methyl-pyrazole-4-carboxylate | Pyrazole instead of pyridazine | Antimicrobial |
| Ethyl 5-amino-4-oxo-thieno[3,4-d]pyridazine | Amino substitution | Anti-inflammatory |
These comparisons highlight how variations in functional groups can influence the biological activity and therapeutic potential of derivatives.
Case Studies
Several studies have focused on evaluating the efficacy of this compound in preclinical models:
- In Vitro Studies : Research conducted on cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to controls.
- Animal Models : Preliminary animal studies showed reduced tumor growth rates when treated with this compound, indicating potential for further development as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The target compound’s 3,4-diethoxybenzamido group increases steric bulk and lipophilicity compared to simpler substituents (e.g., methylamino in Compound 66). This may enhance membrane permeability but reduce solubility.
- Halogenation : Chlorine at position 7 (Compound 67) or fluorine at position 3 () introduces electronic effects that could influence binding interactions.
- Synthetic Yields: Compound 67’s higher yield (79% vs. 27% for Compound 66) suggests halogenation at position 7 is more synthetically accessible than methylamino substitution .
Physicochemical Properties
- Thermal Stability: Analogs like Compound 67 exhibit thermal stability up to 260°C (via DSC), suggesting the thieno[3,4-d]pyridazine core is robust .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step process:
- Core formation : Construct the thieno[3,4-d]pyridazine core via cyclization reactions, often using precursors like thiophene derivatives fused with pyridazine rings .
- Substituent introduction : The 4-chlorophenyl and 3,4-diethoxybenzamido groups are introduced via nucleophilic substitution or amidation reactions .
- Optimization factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation .
- Temperature : Reflux conditions (80–120°C) are critical for cyclization steps .
- Catalysts : Use of coupling agents (e.g., HATU, DCC) improves amidation efficiency .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and functional groups (e.g., ethyl ester, chlorophenyl) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects and biological interactions .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS to confirm [M+H]+ ion) .
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to quantify IC50 values .
- Receptor binding studies : Radioligand displacement assays (e.g., adenosine receptors) to measure Ki values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can computational modeling predict target interactions and guide structural modifications?
- Molecular docking : Use software like AutoDock Vina to simulate binding poses with receptors (e.g., adenosine A2A receptor) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns to identify key binding residues .
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity to design analogs .
Q. How can contradictory biological activity data across studies be resolved?
- Control experimental variables : Standardize assay conditions (e.g., pH, temperature, cell passage number) .
- Validate target specificity : Use CRISPR-knockout cell lines to confirm on-target effects .
- Compare structural analogs : Test analogs with varying substituents (e.g., replacing diethoxy with methoxy groups) to isolate activity drivers .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Modify the ethyl ester to a hydrolyzable prodrug (e.g., phosphate ester) for improved absorption .
- Nanoparticle encapsulation : Utilize liposomal carriers to increase plasma half-life .
Q. How can structure-activity relationship (SAR) studies optimize substituent effects?
- Vary benzamido substituents : Replace 3,4-diethoxy with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .
- Modify the chlorophenyl ring : Introduce para-fluoro or methyl groups to assess steric/electronic impacts on activity .
- Core modifications : Explore thieno-pyridazine vs. pyrazolo-pyrimidine cores to compare scaffold rigidity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
